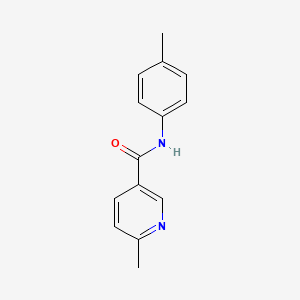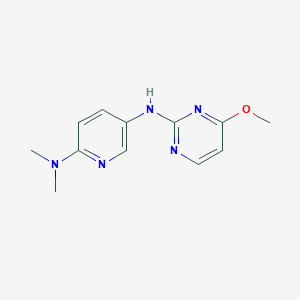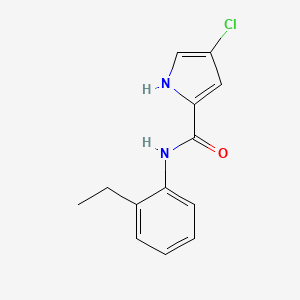
6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Also known as 6MMP, this compound belongs to the class of pyridine carboxamides and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 6MMP involves the inhibition of various enzymes and pathways involved in inflammation and cancer progression. Specifically, 6MMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. Additionally, 6MMP can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and cancer progression.
Biochemical and Physiological Effects:
Several studies have shown that 6MMP can exert significant biochemical and physiological effects, including the inhibition of inflammation and cancer progression. Additionally, 6MMP has been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6MMP is its high purity and yield, which makes it suitable for use in various lab experiments. Additionally, 6MMP has been shown to have low toxicity and high stability, making it a safe and reliable compound for research purposes. However, one of the limitations of 6MMP is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several potential future directions for the research on 6MMP, including the development of new drugs for the treatment of inflammation and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of 6MMP and to explore its potential applications in other fields such as material science and agriculture. Finally, the development of new synthesis methods for 6MMP may help to reduce the cost and increase the availability of this promising compound for research purposes.
Synthesis Methods
The synthesis of 6MMP involves the reaction of 4-methyl-2-nitrobenzoic acid with methylamine followed by reduction with tin and hydrochloric acid. The resulting intermediate is then subjected to reaction with methyl iodide and 2-pyridine carboxylic acid, leading to the formation of 6MMP. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
6MMP has been extensively studied for its potential therapeutic properties, particularly its anti-inflammatory and anti-cancer effects. Several studies have shown that 6MMP can inhibit the activity of various enzymes and pathways involved in inflammation and cancer progression, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-7-13(8-4-10)16-14(17)12-6-5-11(2)15-9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJLSORVAMUDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(4-methylphenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)

![3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7537814.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)

![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)
![Ethyl 4-[[1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7537864.png)
![N-(furan-2-ylmethyl)-2-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7537872.png)
![N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)
![N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperidin-1-yl)methanone](/img/structure/B7537892.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)